molecular formula C23H14F3N3 B2492196 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-67-0

1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2492196
CAS No.: 932333-67-0
M. Wt: 389.381
InChI Key: GJBNNBGMBDYCHQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline scaffold. Its structure includes a 2,4-difluorophenyl group at position 1, a 4-methylphenyl group at position 3, and a fluorine atom at position 5.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)21-17-12-27-22-16(3-2-4-18(22)25)23(17)29(28-21)20-10-9-15(24)11-19(20)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBNNBGMBDYCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Cyclization to form the quinoline core: The pyrazole intermediate undergoes cyclization with an appropriate aromatic aldehyde or ketone in the presence of a catalyst.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

    Material Science: Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability, contributing to its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoloquinoline Derivatives with Varying Substituents

The following table compares substituents and key properties of the target compound with related pyrazoloquinolines and analogs:

Compound Name / ID Core Structure Position 1 Position 3 Position 6/Other Key Properties/Activities
Target Compound Pyrazolo[4,3-c]quinoline 2,4-Difluorophenyl 4-Methylphenyl 6-Fluoro High logP (~6.5 inferred)
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline H (unsubstituted) 4-Fluorophenyl - Lower molecular weight (263.27 g/mol)
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 4-Fluorophenyl 4-Methylphenyl 8-Ethyl logP = 6.58; higher lipophilicity
F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) Pyrazolo[3,4-b]quinoline Phenyl Methyl 6-Fluoro, 4-Chlorophenyl Optical/thermal studies
F7 (4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) Pyrazolo[3,4-b]quinoline Phenyl Isopropyl 6-Methoxy, 4-Fluorophenyl Increased steric bulk

Key Observations :

  • Core Structure Differences: Pyrazolo[4,3-c]quinolines (target compound) differ from pyrazolo[3,4-b]quinolines (F6, F7) in the fusion position of the pyrazole ring, altering π-conjugation and steric accessibility .
  • Substituent Effects :
    • Fluorine atoms (e.g., at position 6) enhance metabolic stability and electron-withdrawing properties compared to methoxy (F7) or chloro (F6) groups .
    • The 4-methylphenyl group at position 3 in the target compound increases lipophilicity (logP ~6.5), similar to its ethyl-substituted analog in .

Biological Activity

1-(2,4-Difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its potential pharmacological properties. This article examines its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H15_{15}F2_{2}N3_{3}
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A notable study evaluated the inhibitory effects of various pyrazolo[4,3-c]quinoline derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

  • Key Findings :
    • The compound demonstrated potent inhibition of NO production with an IC50_{50} value comparable to established anti-inflammatory agents.
    • Mechanistic studies suggested that the anti-inflammatory action is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
CompoundIC50_{50} (μM)Mechanism
This compound0.39Inhibition of iNOS and COX-2

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazolo[4,3-c]quinolines have shown promise against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

  • Case Study :
    • In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited significant cytotoxicity.
    • The mechanism was attributed to the induction of apoptosis via activation of caspases and modulation of the Bcl-2 family proteins.
Cell LineIC50_{50} (μM)Apoptotic Pathway
MCF-7 (Breast Cancer)5.0Caspase activation
HCT116 (Colon Cancer)7.5Bcl-2 modulation

Antimicrobial Activity

The antimicrobial effects of pyrazolo[4,3-c]quinolines have been documented against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.

  • Research Findings :
    • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentrations (MICs) were determined for various strains.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Modifications at specific positions on the quinoline scaffold can enhance potency and selectivity.

  • Key Modifications :
    • Substitution at the 6-position with fluorine enhances anti-inflammatory activity.
    • The presence of electron-donating groups at the para position of the phenyl ring increases cytotoxicity against cancer cells.

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